molecular formula C19H22N6O3 B3456326 Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate

Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate

Cat. No.: B3456326
M. Wt: 382.4 g/mol
InChI Key: GVFPYSYXYIEKEE-UHFFFAOYSA-N
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Description

Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring an oxadiazole ring fused with a pyrazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through cyclization reactions. The pyrazine ring is then introduced through a series of condensation reactions. The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and improve efficiency. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The oxadiazole and pyrazine rings play a crucial role in its binding affinity and specificity, contributing to its overall biological activity.

Comparison with Similar Compounds

Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-2-27-19(26)12-8-10-14(11-9-12)21-16-15(20-13-6-4-3-5-7-13)22-17-18(23-16)25-28-24-17/h8-11,13H,2-7H2,1H3,(H,20,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVFPYSYXYIEKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=NON=C3N=C2NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
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Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
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Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
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Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
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Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate
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Ethyl 4-[[6-(cyclohexylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]benzoate

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